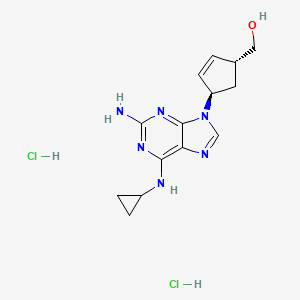
trans-Abacavir Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Abacavir Dihydrochloride: is a chemical compound known for its role as a nucleoside reverse transcriptase inhibitor (NRTI). It is the trans-isomer of Abacavir, a medication primarily used in the treatment of HIV infection. The compound has a molecular formula of C14H18N6O·2HCl and a molecular weight of 359.25 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Abacavir Dihydrochloride typically involves multiple steps, starting with the preparation of the core nucleoside structure. Reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure the correct stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Purification steps, such as crystallization and chromatography, are employed to achieve the desired purity and yield.
化学反応の分析
Types of Reactions: trans-Abacavir Dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium azide or iodide ions.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.
科学的研究の応用
Chemistry: In chemistry, trans-Abacavir Dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study the mechanisms of viral replication and the effects of NRTIs on viral enzymes.
Medicine: Medically, this compound is used in the treatment of HIV infection. It inhibits the reverse transcriptase enzyme, preventing the virus from replicating.
Industry: In the pharmaceutical industry, the compound is used in the development of antiviral drugs and as a reference standard in analytical methods.
作用機序
Molecular Targets and Pathways: trans-Abacavir Dihydrochloride exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is crucial for the viral replication process, and its inhibition prevents the virus from multiplying.
Pathways Involved: The compound is incorporated into the viral DNA chain, causing chain termination and preventing the completion of the viral genome.
類似化合物との比較
Abacavir: The cis-isomer of trans-Abacavir Dihydrochloride.
Zidovudine: Another NRTI used in the treatment of HIV.
Lamivudine: A commonly used NRTI with a similar mechanism of action.
Uniqueness: this compound is unique in its stereochemistry, which affects its binding affinity and efficacy compared to its cis-isomer and other NRTIs.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and mechanism of action. Its role in scientific research and medicine highlights its importance in the ongoing fight against HIV/AIDS.
特性
分子式 |
C14H20Cl2N6O |
|---|---|
分子量 |
359.3 g/mol |
IUPAC名 |
[(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C14H18N6O.2ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);2*1H/t8-,10-;;/m0../s1 |
InChIキー |
PGISUJNOUMUHDT-NKPZAKOOSA-N |
異性体SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@H](C=C4)CO.Cl.Cl |
正規SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


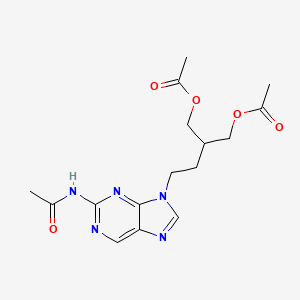
![4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-prop-1-en-2-yl-1,2,4-triazol-3-one](/img/structure/B15354773.png)
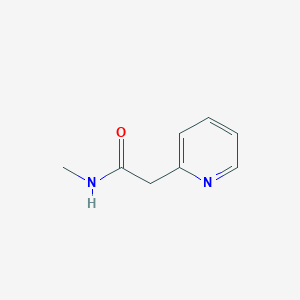
![N-((1S,6S)-6-(3-(5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl)-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2,2-difluorocyclohexyl)-2,2-difluoropropanamide](/img/structure/B15354793.png)
![2,2'-[(2,6-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B15354794.png)
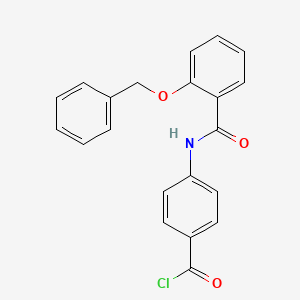
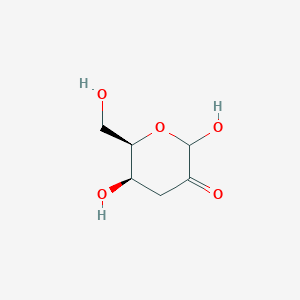
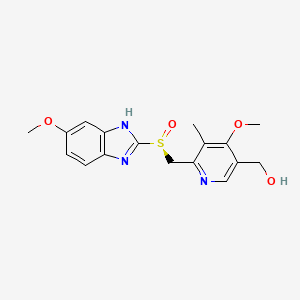
![Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-hydroxypropanoate](/img/structure/B15354822.png)
![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride](/img/structure/B15354841.png)
![(S)-6-Chloro-4-(cyclopropylethynyl)-7-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15354844.png)
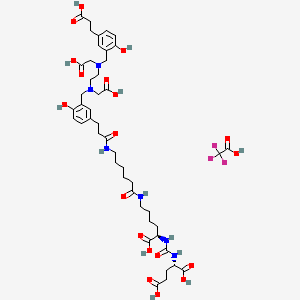

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium](/img/structure/B15354854.png)
